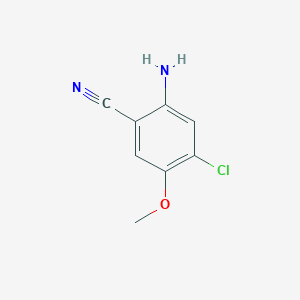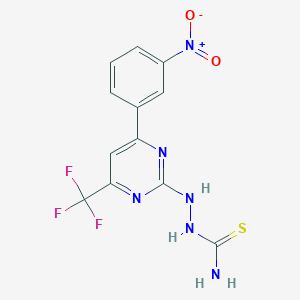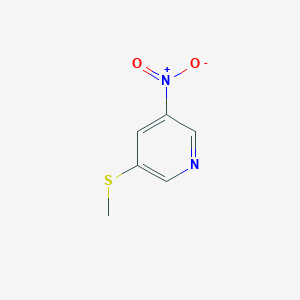![molecular formula C13H8ClF3N2 B6592261 2-Chloro-5,6-dihydro-4-(trifluoromethyl)benzo-[h]-quinazoline CAS No. 1845706-37-7](/img/structure/B6592261.png)
2-Chloro-5,6-dihydro-4-(trifluoromethyl)benzo-[h]-quinazoline
描述
2-Chloro-5,6-dihydro-4-(trifluoromethyl)benzo-[h]-quinazoline is a chemical compound that has gained a lot of attention due to its potential applications in scientific research. This compound is a member of the quinazoline family of compounds and has shown promising results in various biological studies. In
作用机制
The exact mechanism of action of 2-Chloro-5,6-dihydro-4-(trifluoromethyl)benzo-[h]-quinazoline is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, this compound has also been shown to have an effect on certain neurotransmitters in the brain, which may contribute to its potential applications in the treatment of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes, which can lead to the inhibition of cancer cell growth. Additionally, this compound has also been shown to have an effect on certain neurotransmitters in the brain, which may contribute to its potential applications in the treatment of neurological disorders.
实验室实验的优点和局限性
One of the main advantages of using 2-Chloro-5,6-dihydro-4-(trifluoromethyl)benzo-[h]-quinazoline in lab experiments is its potential applications in cancer research and neurological disorder research. Additionally, this compound is relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its applications in certain studies.
未来方向
There are several future directions for the study of 2-Chloro-5,6-dihydro-4-(trifluoromethyl)benzo-[h]-quinazoline. One of the main areas of research is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, more studies are needed to evaluate the safety and toxicity of this compound, which may limit its applications in certain studies.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research studies. This compound has potential applications in cancer research and neurological disorder research. While further studies are needed to fully understand the mechanism of action of this compound and its potential applications, the future looks promising for the study of this compound.
合成方法
The synthesis of 2-Chloro-5,6-dihydro-4-(trifluoromethyl)benzo-[h]-quinazoline involves a multi-step process that starts with the reaction of 2-chloro-4-nitrobenzoic acid with trifluoromethylamine in the presence of a reducing agent. The resulting product is then subjected to a series of reactions involving cyclization and reduction to obtain the final product.
科学研究应用
2-Chloro-5,6-dihydro-4-(trifluoromethyl)benzo-[h]-quinazoline has shown potential applications in various scientific research studies. One of the main areas of research where this compound has been studied is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, this compound has also been studied for its potential applications in the treatment of neurological disorders.
属性
IUPAC Name |
2-chloro-4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3N2/c14-12-18-10-8-4-2-1-3-7(8)5-6-9(10)11(19-12)13(15,16)17/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTYWVZZNLCQPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(N=C2C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701177512 | |
| Record name | Benzo[h]quinazoline, 2-chloro-5,6-dihydro-4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701177512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1845706-37-7 | |
| Record name | Benzo[h]quinazoline, 2-chloro-5,6-dihydro-4-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1845706-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzo[h]quinazoline, 2-chloro-5,6-dihydro-4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701177512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-Methyl-N-[5,6,7,8-tetrahydro-4-(trifluoromethyl)quinazolin-2-yl]glycine](/img/structure/B6592185.png)
![N-[6-(3,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B6592192.png)





![N-[6-(4-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B6592245.png)
![N-Methyl-N-[6-(3-thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B6592249.png)


![N-[6-(1,4-Pyrazin-2-yl)-3-(trifluoromethyl)pyrimidin-2-yl]-4-aminobenzoic acid](/img/structure/B6592272.png)
![N-[6-(2-Thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B6592284.png)
